molecular formula C9H8BrClO B2536198 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane CAS No. 1557729-73-3

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

Cat. No. B2536198
CAS RN: 1557729-73-3
M. Wt: 247.52
InChI Key: XYISVUIHVXHIIC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, also known as Br-Cl-MOX, is a synthetic compound that belongs to the family of epoxides. It has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, material science, and agriculture.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereospecific Synthesis : The compound 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane has been used in the diastereospecific synthesis of fungicidal agents. Sequential reactions with p-chlorophenolate and sodium triazolate lead to stereocontrolled synthesis of specific isomers (Gasteiger & Kaufmann, 1985).

  • Metabolic Studies : It has been studied as a part of metabolic and molecular toxicology investigations. In mammals, it undergoes epoxidation and further metabolism to di-epoxides, which are significant for understanding biological impacts (Watson et al., 2001).

  • Selective Arylation and Electronic Properties : This compound is also involved in the synthesis of various derivatives through Pd-catalyzed Suzuki cross-coupling reactions. Studies include analyzing the electronic properties and non-linear optical properties of these derivatives (Nazeer et al., 2020).

Spectral and Physical Characteristics

  • Spectral Analysis : Research has been conducted on the spectral characteristics of monosubstituted phenoxyl radicals, including derivatives of 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane. This is vital for understanding the electronic structure and reactivity of such compounds (Wojnárovits et al., 1997).

  • Asymmetric Cyclization Studies : The compound is used in asymmetric cyclization studies, particularly in the synthesis of optically active methyloxirane, which is important in the study of chiral compounds (Takeichi et al., 1979).

Environmental and Biological Applications

  • Environmental Studies : In environmental science, its pyrolysis and oxidation have been studied to understand the formation of bromochlorodibenzo-p-dioxins and furans, which are significant for environmental pollution and degradation studies (Evans & Dellinger, 2005).

  • Antimicrobial Applications : It has been studied for its antimicrobial properties when used as an additive in oils and fuels. This opens up avenues for its potential use in controlling microbial growth in various industrial applications (Talybov et al., 2022).

properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYISVUIHVXHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

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